

# Technical Guide: N-tert-Butoxycarbonyl-N-methylalanine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>N-tert-Butoxycarbonyl-N-methylalanine</i>
Cat. No.:	B558136

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-tert-Butoxycarbonyl-N-methylalanine** (Boc-N-Me-Ala-OH), a crucial amino acid derivative in synthetic chemistry and drug development. This document details its chemical properties, synthesis protocols, and applications, presented in a clear and accessible format for laboratory and research settings.

## Core Data Summary

**N-tert-Butoxycarbonyl-N-methylalanine** is an N-methylated and N-protected derivative of the amino acid alanine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for the controlled and sequential addition of amino acid residues.

CAS Number: 16948-16-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C9H17NO4	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	203.24 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to off-white solid/powder	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Purity	>98%	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	88.0-94.0 °C	<a href="#">[7]</a>
Optical Rotation	-29.0 to -32.0° (c=1 in ethanol)	<a href="#">[5]</a> <a href="#">[7]</a>
Solubility	Soluble in DMSO ( $\geq$ 200 mg/mL)	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **N-tert-Butoxycarbonyl-N-methylalanine** is a multi-step process that involves the protection of the amino group of L-alanine, followed by methylation. The protocols outlined below are based on established chemical synthesis methods.

### Three-Step Chemical Synthesis of N-tert-Butoxycarbonyl-N-methylalanine

This process involves three key stages: Boc protection of L-alanine, N-methylation, and the final product which is **N-tert-Butoxycarbonyl-N-methylalanine**. The subsequent step shown in some literature is the deprotection to yield N-methylalanine.

Step 1: Synthesis of 2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine)[\[8\]](#)

- Dissolution and pH Adjustment: Dissolve L-alanine (1 g) in a mixture of 1,4-dioxane (22 mL) and water (11 mL) at 0°C. Adjust the pH of the solution to 9-10 using a 10% aqueous solution of sodium hydroxide.
- Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 2.45 g) to the reaction mixture.
- Reaction: Stir the mixture overnight at room temperature.

- Work-up:
  - Wash the mixture with 50 mL of ethyl acetate.
  - Acidify the aqueous layer to a pH of 2 with 2 M hydrochloric acid.
  - Extract the product with two 100 mL portions of ethyl acetate.
  - Combine the organic extracts and dry them over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
  - Remove the solvent under reduced pressure to yield a white solid.

#### Step 2: Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine[8]

- Initial Setup: In an ice bath and under an inert atmosphere, stir 2-(N-(tert-butoxycarbonyl)amino)-alanine (1.9 g) in tetrahydrofuran (THF, 20 mL).
- Reagent Addition:
  - Add a 10 molar equivalent of methyl iodide in a single portion.
  - Slowly add a 10 molar equivalent of sodium hydride (60% dispersion in mineral oil).
- Reaction: Allow the mixture to stir at room temperature for 24 hours.
- Quenching and Extraction:
  - Quench the reaction by adding 100 mL of water.
  - Wash the reaction mixture with 200 mL of diethyl ether.
  - Adjust the pH of the aqueous layer to 3 using 5 M hydrochloric acid.
  - Extract the product with two 100 mL portions of chloroform.
  - Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield a white solid.

## Synthesis Workflow

The following diagram illustrates the key stages in the chemical synthesis of **N-tert-Butoxycarbonyl-N-methylalanine**.



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Caption: Chemical synthesis workflow for **N-tert-Butoxycarbonyl-N-methylalanine**.

## Applications in Drug Development

**N-tert-Butoxycarbonyl-N-methylalanine** is a valuable building block in the synthesis of peptides and peptidomimetics for pharmaceutical research.<sup>[9]</sup> The N-methylation of the peptide backbone can impart several desirable properties to a drug candidate, including:

- Enhanced Metabolic Stability: The methyl group can sterically hinder enzymatic degradation, increasing the *in vivo* half-life of the peptide.
- Improved Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors, which may improve the ability of a peptide to cross cell membranes.
- Conformational Rigidity: The introduction of a methyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.

Its D-enantiomer, Boc-N-methyl-D-alanine, is also utilized to create analogs of biologically active compounds, potentially leading to improved potency and selectivity in drug candidates.<sup>[9]</sup> The tert-butoxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis, a cornerstone of modern drug discovery.<sup>[6]</sup>

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)